PARP-1 Pharmacophore Engagement: 3-Substitution Potency Gain vs. Unsubstituted 5-AIQ
Although direct IC₅₀ data for 3-(methylamino)-1,2-dihydroisoquinolin-1-one against PARP-1 are not yet reported in the primary literature, class-level SAR from the same dihydroisoquinolinone series demonstrates that 3-substitution is a critical determinant of PARP-1 inhibitory potency. The closest structurally characterized comparator bearing a 3-substituent—5-amino-3-methylisoquinolin-1-one—exhibits a PARP-1 IC₅₀ of 0.23 µM, representing a 7.0-fold improvement over the unsubstituted lead 5-AIQ (IC₅₀ = 1.6 µM) in the same in vitro assay [1]. The 3-methylamino substituent on the target compound replaces the 3-methyl group with a hydrogen-bond-capable nitrogen, which is predicted by molecular modeling to engage the catalytic Glu988 residue in the PARP-1 nicotinamide-binding pocket [1], potentially altering both affinity and selectivity relative to 3-alkyl congeners.
| Evidence Dimension | PARP-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported; predicted by molecular modeling to engage PARP-1 nicotinamide-binding pocket via 3-methylamino hydrogen bonding [1] |
| Comparator Or Baseline | 5-Amino-3-methylisoquinolin-1-one: IC₅₀ = 0.23 µM vs. 5-AIQ (unsubstituted at C-3): IC₅₀ = 1.6 µM [1] |
| Quantified Difference | 3-Substitution (methyl) improves potency ~7-fold; 3-methylamino is predicted to further alter hydrogen-bond network at the catalytic site [1] |
| Conditions | In vitro PARP-1 inhibition assay; recombinant enzyme; reference compound 5-AIQ as internal standard [1] |
Why This Matters
When selecting a dihydroisoquinolinone building block for PARP-1 inhibitor SAR campaigns, the 3-methylamino substitution provides a hydrogen-bond-capable handle that 3-methyl and 3-unsubstituted analogs lack, enabling exploration of polar contacts with the catalytic glutamate residue that cannot be accessed with simpler C-3 substituents.
- [1] Woon, E.C.Y. et al. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs. Bioorganic & Medicinal Chemistry, 2013, 21(17), 5218–5227. View Source
